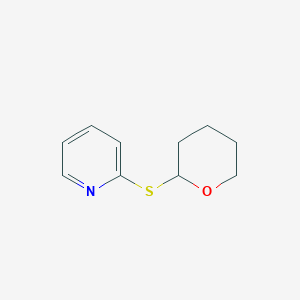

2-(Oxan-2-ylsulfanyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

107170-44-5 |

|---|---|

Molecular Formula |

C10H13NOS |

Molecular Weight |

195.28 g/mol |

IUPAC Name |

2-(oxan-2-ylsulfanyl)pyridine |

InChI |

InChI=1S/C10H13NOS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1,3,5,7,10H,2,4,6,8H2 |

InChI Key |

QNWBDPGSAXVPDV-UHFFFAOYSA-N |

SMILES |

C1CCOC(C1)SC2=CC=CC=N2 |

Canonical SMILES |

C1CCOC(C1)SC2=CC=CC=N2 |

Synonyms |

Pyridine,2-[(tetrahydro-2H-pyran-2-yl)thio]-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxan 2 Ylsulfanyl Pyridine and Its Structural Analogs

Strategies for Constructing the Pyridine (B92270) Ring System

The formation of the pyridine ring is a fundamental step in the synthesis of 2-(Oxan-2-ylsulfanyl)pyridine and related compounds. Several classical and modern synthetic methods are utilized for this purpose, each offering distinct advantages in terms of substrate scope and efficiency.

Cycloaddition Reactions (e.g., Aza-Diels-Alder)

Cycloaddition reactions provide a powerful and atom-economical approach to the synthesis of pyridine rings. nih.govresearchgate.net The hetero-Diels-Alder reaction, in particular, has been a cornerstone in the formation of six-membered heterocycles. rsc.org In this context, aza-Diels-Alder reactions, where a nitrogen atom is incorporated into the diene or dienophile, are especially relevant for pyridine synthesis. rsc.orgresearchgate.net

One prominent strategy involves the [4+2] cycloaddition of 1-azadienes with various dienophiles. rsc.org These reactions can proceed through a thermal pericyclic pathway or be catalyzed by transition metals, offering a versatile route to substituted pyridines. rsc.org For instance, the reaction of 1,2,4-triazines with enamines has been shown to be an effective method for preparing substituted pyridines. nih.gov A more recent development involves a three-component synthesis of polysubstituted pyridines through a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction of the resulting 2-azadienes. whiterose.ac.uk

Metal-free formal [2+2+2] cycloaddition strategies have also been developed, proceeding through a pericyclic cascade. An intramolecular propargylic ene reaction generates a reactive vinylallene, which then undergoes a [4+2] cycloaddition with aza-dienophiles like nitriles to form the pyridine ring. mit.edu

Table 1: Examples of Aza-Diels-Alder Reactions for Pyridine Synthesis

| Diene/Azadiene | Dienophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,2,4-Triazine | Enamine | Thermal | Substituted Pyridine | nih.gov |

| 2-Azadiene (in situ) | Various | Two-pot, catalytic | Tri- and Tetrasubstituted Pyridines | whiterose.ac.uk |

| Vinylallene (in situ) | Nitrile | Thermal, metal-free | Polycyclic Pyridine | mit.edu |

Cyclocondensation Approaches

Cyclocondensation reactions are classic methods for pyridine synthesis, involving the formation of the ring from acyclic precursors. Several named reactions fall under this category, each with its own specific set of reactants and conditions.

Hantzsch Pyridine Synthesis : This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine. chemtube3d.comyoutube.com This method is particularly useful for the synthesis of symmetrically substituted pyridines. wikipedia.org

Chichibabin Pyridine Synthesis : This method describes the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives to form pyridine rings. wikipedia.orgwikipedia-on-ipfs.org The reaction is typically carried out at high temperatures over a catalyst such as alumina. chemistnotes.com For example, a mixture of acetaldehyde (B116499) and ammonia can yield 2-methylpyridine (B31789) and 4-methylpyridine. wikipedia.org

Bohlmann-Rahtz Pyridine Synthesis : This two-step process allows for the generation of substituted pyridines. It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. wikipedia.org This intermediate then undergoes a heat-induced cyclodehydration to yield 2,3,6-trisubstituted pyridines. wikipedia.orgorganic-chemistry.org Modifications to this method have been developed to allow for a one-pot synthesis. core.ac.uk

Guareschi-Thorpe Condensation : This reaction is used to synthesize pyridine derivatives, specifically 2-pyridones. quimicaorganica.org It involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. drugfuture.com An advanced version of this reaction utilizes a three-component condensation in an aqueous medium, offering an eco-friendly approach. rsc.orgnih.gov

Table 2: Overview of Cyclocondensation Reactions for Pyridine Synthesis

| Reaction Name | Reactants | Key Features | Product Type | References |

|---|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Forms a 1,4-dihydropyridine intermediate | Symmetrically substituted pyridines | organic-chemistry.orgwikipedia.org |

| Chichibabin Synthesis | Aldehydes/Ketones, Ammonia | High temperature, catalyst | Alkyl-substituted pyridines | wikipedia.orgwikipedia-on-ipfs.org |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Two-step or one-pot process | 2,3,6-Trisubstituted pyridines | wikipedia.orgorganic-chemistry.orgcore.ac.uk |

| Guareschi-Thorpe Condensation | Cyanoacetic ester, Acetoacetic ester, Ammonia | Forms 2-pyridone derivatives | Hydroxy-cyanopyridines | drugfuture.comrsc.orgnih.gov |

Transition-Metal Catalyzed Pyridine Syntheses

Transition-metal catalysis has emerged as a powerful tool for the construction of pyridine rings, often offering high efficiency and selectivity under mild conditions.

A prominent example is the [2+2+2] cycloaddition reaction of alkynes and nitriles, which provides a direct and atom-economical route to pyridines. researchgate.netrsc.org Cobalt catalysts are frequently employed for this transformation. rsc.orgacs.org This method allows for the synthesis of a wide range of multi-substituted pyridines. rsc.org

Copper-catalyzed reactions have also been developed for the synthesis of substituted pyridines. One such method involves the condensation of oxime acetates and α,β-unsaturated ketimines, which proceeds under mild conditions with high functional-group compatibility. nih.gov Another copper-catalyzed approach is the ring-expansion cascade of azirines with alkynes, enabling the synthesis of multisubstituted pyridines at room temperature. acs.org Furthermore, copper catalysts can be used for the oxidative coupling of oxime acetates with toluene (B28343) derivatives to produce polysubstituted pyridines. acs.org

Table 3: Examples of Transition-Metal Catalyzed Pyridine Syntheses

| Catalyst | Reactants | Reaction Type | Product | References |

|---|---|---|---|---|

| Cobalt complexes | Alkynes, Nitriles | [2+2+2] Cycloaddition | Multi-substituted pyridines | rsc.orgacs.org |

| Copper salts | Oxime acetates, α,β-Unsaturated ketimines | Condensation | Polysubstituted pyridines | nih.gov |

| Copper/Triethylamine | Azirines, Alkynes | Ring-expansion cascade | Multisubstituted pyridines | acs.org |

| Copper salts | Oxime acetates, Toluene derivatives | Oxidative C-H coupling | Polysubstituted pyridines | acs.org |

Installation of the Sulfanyl (B85325) Moiety at the Pyridine C2 Position

Once the pyridine ring is formed, the next critical step is the introduction of the sulfanyl group at the C2 position. This is typically achieved through nucleophilic substitution or coupling reactions.

Nucleophilic Substitution Reactions on 2-Halopyridines

Nucleophilic aromatic substitution (SNAr) is a common and effective method for introducing a sulfur nucleophile onto a pyridine ring. This reaction generally involves the displacement of a halide (typically chloro or bromo) from the 2-position of the pyridine ring by a thiol or thiolate. acsgcipr.org The pyridine ring's electron-deficient nature facilitates this type of substitution, particularly at the 2- and 4-positions. abertay.ac.uk

The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate. acsgcipr.org Common bases include inorganic carbonates (Na₂CO₃, K₂CO₃), hydroxides (NaOH, KOH), or stronger bases like sodium hydride (NaH). acsgcipr.org The choice of solvent is also crucial, with polar aprotic solvents like DMF, DMAc, and NMP being frequently used. acsgcipr.org Recent studies have explored more environmentally friendly solvents like ethanol, often in conjunction with microwave heating to accelerate the reaction. acsgcipr.org

A recent advancement involves the use of 2-halopyridinium ketene (B1206846) hemiaminals, which are exceptionally reactive towards SNAr with sulfur nucleophiles, allowing the reaction to proceed at room temperature. chemrxiv.orgresearchgate.net

Table 4: Conditions for Nucleophilic Substitution on 2-Halopyridines with Thiols

| 2-Halopyridine Substrate | Sulfur Nucleophile | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine (B119429) | Thiophenol | K₂CO₃ | DMF | Heating | acsgcipr.org |

| 2-Bromopyridine | Aliphatic thiol | NaH | THF | Room Temperature | acsgcipr.org |

| 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | Various thiols | None required | Dichloromethane | Room Temperature |

Coupling Reactions Involving Sulfur Nucleophiles (e.g., thiolates)

Palladium-catalyzed cross-coupling reactions offer an alternative to traditional SNAr for the formation of C-S bonds at the pyridine C2 position. While less common than C-C or C-N coupling, these methods can be highly effective, especially for more complex substrates.

One approach involves the use of pyridine sulfinates as nucleophilic coupling partners with aryl halides. nih.gov Although this is more commonly used to form C-C bonds, related methodologies can be adapted for C-S bond formation. More directly, palladium-catalyzed coupling of 2-halopyridines with thiols or thiolates can be achieved, often using specialized ligand systems to promote the desired reactivity. These reactions can sometimes offer advantages in terms of substrate scope and functional group tolerance compared to SNAr. researchgate.net

The choice between SNAr and a coupling reaction often depends on the specific substrates involved, the desired reaction conditions, and the presence of other functional groups in the molecules.

Synthetic Routes to Diverse Oxan-Pyridine-Sulfide Architectures

The creation of varied molecular structures based on the this compound scaffold relies on modular synthetic approaches. These routes allow for the introduction of specific substituents on the pyridine ring, modification of the linker between the sulfur atom and the pyridine, and derivatization at the pyridine nitrogen atom.

The synthesis of substituted this compound derivatives is typically achieved through a convergent strategy. This involves the initial preparation of a pyridine ring bearing the desired substituent (e.g., halogen or a trifluoromethyl group), followed by the introduction of the sulfur and oxane moieties.

A common pathway begins with a substituted 2-chloropyridine. For instance, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) can be synthesized by the chlorination of 3-trifluoromethylpyridine. google.com This precursor is then converted to the corresponding thiol, 5-(trifluoromethyl)pyridine-2-thiol, by reaction with a sulfur source such as sodium hydrosulfide (B80085) or thiourea. innospk.comgoogle.com The final step is the S-alkylation of the resulting 2-mercaptopyridine (B119420) derivative with a reactive form of the oxane ring, typically 2-bromotetrahydropyran. This reaction proceeds via nucleophilic substitution, where the sulfur atom of the pyridinethiol displaces the bromide on the oxane ring to form the final product.

Similarly, halogenated analogs can be prepared starting from the corresponding halogenated 2-chloropyridines. rsc.orgnih.gov For example, 2,5-dichloropyridine (B42133) can be reacted with a sulfur nucleophile to generate 5-chloro-2-mercaptopyridine, which is then coupled with 2-bromotetrahydropyran.

Table 1: Synthesis of Substituted this compound Derivatives

| Starting Material | Key Intermediates | Product |

|---|---|---|

| 3-Trifluoromethylpyridine | 2-Chloro-5-(trifluoromethyl)pyridine; 5-(Trifluoromethyl)pyridine-2-thiol | 5-(Trifluoromethyl)-2-(oxan-2-ylsulfanyl)pyridine |

| 3-Methylpyridine | 2-Chloro-5-methylpyridine; 5-Methylpyridine-2-thiol | 5-Methyl-2-(oxan-2-ylsulfanyl)pyridine |

Introducing a carbon-based linker between the pyridine ring and the sulfanyl-oxane moiety provides structural diversity. The synthesis of these methylene (B1212753) or ethyl-bridged analogs involves the use of bifunctional reagents.

For a methylene-bridged system, a key precursor is 2-(chloromethyl)pyridine (B1213738). This compound can be synthesized from 2-picoline-N-oxide by treatment with phosphoryl chloride or triphosgene. wikipedia.orgresearchgate.net The 2-(chloromethyl)pyridine then serves as an electrophile in a reaction with a sulfur nucleophile that already contains the oxane ring. A suitable nucleophile is 2-mercaptotetrahydropyran. The reaction between 2-(chloromethyl)pyridine and 2-mercaptotetrahydropyran, typically carried out in the presence of a base, results in the formation of a C-S bond, yielding 2-((oxan-2-ylsulfanyl)methyl)pyridine.

For an ethyl-bridged linkage, the precursor 2-(2-chloroethyl)pyridine (B91823) is required. Its synthesis can be achieved from 2-pyridineethanol. The subsequent reaction with 2-mercaptotetrahydropyran under basic conditions affords 2-(2-(oxan-2-ylsulfanyl)ethyl)pyridine.

Table 2: Synthesis of Linker-Modified Analogs

| Linker Type | Pyridine Precursor | Oxane-Sulfide Precursor | Product |

|---|---|---|---|

| Methylene (-CH₂-) | 2-(Chloromethyl)pyridine | 2-Mercaptotetrahydropyran | 2-((Oxan-2-ylsulfanyl)methyl)pyridine |

The introduction of an N-oxide group on the pyridine ring significantly alters the electronic properties of the molecule and provides a handle for further functionalization. The synthesis of the N-oxide derivative of this compound can be approached in two primary ways.

The first method involves the direct N-oxidation of this compound itself. This is typically achieved using common oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). tandfonline.comarkat-usa.org This reaction selectively oxidizes the pyridine nitrogen without affecting the sulfide (B99878) linkage.

Alternatively, the synthesis can commence with a pre-formed pyridine N-oxide. For example, 2-mercaptopyridine N-oxide (pyrithione) can be used as a starting material. wikipedia.orgsigmaaldrich.com This compound exists in tautomeric equilibrium with 1-hydroxy-2(1H)-pyridinethione. S-alkylation of 2-mercaptopyridine N-oxide with 2-bromotetrahydropyran under basic conditions would lead to the desired this compound N-oxide. This route is advantageous if further modifications on the pyridine ring of the N-oxide are desired before the introduction of the oxanyl-sulfanyl group.

Once the N-oxide is formed, the pyridine ring becomes activated for further functionalization, particularly at the C2 and C4 positions. youtube.comscripps.edu For instance, the N-oxide can direct electrophilic substitution or facilitate nucleophilic attack after activation of the oxygen atom. researchgate.net This allows for the introduction of additional substituents onto the pyridine ring of the core N-oxide structure.

Table 3: Synthesis of N-Oxide Derivatives

| Synthetic Approach | Starting Material | Key Reagent(s) | Product |

|---|---|---|---|

| Direct N-Oxidation | This compound | m-CPBA or H₂O₂/AcOH | This compound N-oxide |

Mechanistic Investigations of Reactions Involving 2 Oxan 2 Ylsulfanyl Pyridine

Electronic Structure and Reactivity Profiles of the Pyridine (B92270) Ring

The pyridine ring, a heterocyclic aromatic compound, exhibits a distinct electronic structure that significantly influences its reactivity. The presence of the electronegative nitrogen atom leads to a lower electron density in the ring compared to benzene, making it less susceptible to electrophilic aromatic substitution. Conversely, this electron deficiency enhances its reactivity towards nucleophiles, particularly at the C2 and C4 positions.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not part of the aromatic π-system, rendering the molecule basic and capable of reacting with Lewis acids. While nucleophilic attack typically occurs at the electron-deficient C2 and C4 carbons, under certain conditions, direct nucleophilic addition to the pyridine nitrogen can occur. This has been observed in reactions of bis(imino)pyridine with organolithium reagents like MeLi, leading to N-alkylation. This reactivity is influenced by stereoelectronic factors rather than steric hindrance.

The electronic properties of substituents on the pyridine ring can modulate the nucleophilic reactivity of the nitrogen atom. Electron-donating groups increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity. Conversely, electron-withdrawing groups decrease the electron density, making the nitrogen less nucleophilic.

| Factor | Effect on Nucleophilicity | Reference |

|---|---|---|

| Electron-Donating Groups on the Ring | Increase | |

| Electron-Withdrawing Groups on the Ring | Decrease | |

| Reaction with Strong Nucleophiles (e.g., MeLi) | Can lead to direct N-alkylation | |

| Stereoelectronic Effects | Play a fundamental role in directing nucleophilic attack at the nitrogen |

The pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. This is due to the lower electron density at these positions, making them electrophilic. The stability of the intermediate anionic σ-complex (Meisenheimer adduct) formed during the reaction plays a crucial role. When the nucleophile attacks at the C2 or C4 position, one of the resonance structures of the intermediate places the negative charge on the electronegative nitrogen atom, which is a stabilizing feature.

A classic example of this reactivity is the Chichibabin reaction, where pyridine reacts with sodium amide to produce 2-aminopyridine. The mechanism involves the addition of the nucleophilic amide anion (NH2-) to the C2 position, followed by the elimination of a hydride ion (H-). The reaction is influenced by factors such as the basicity of the substrate and the ease of hydride elimination.

The presence of a good leaving group at the C2 position, such as a halogen, further facilitates nucleophilic aromatic substitution. For instance, 2-halopyridines readily react with various nucleophiles under milder conditions than the Chichibabin reaction. The reactivity of 2-halopyridinium ketene (B1206846) hemiaminals towards sulfur nucleophiles has also been demonstrated to proceed efficiently at room temperature.

| Feature | Description | Example | Reference |

|---|---|---|---|

| Preferred Positions of Attack | C2 and C4 are the most electron-deficient and favored sites for nucleophilic attack. | General SNAr reactions | |

| Intermediate Stabilization | The intermediate σ-complex is stabilized by resonance, with one form placing the negative charge on the nitrogen atom. | Formation of Meisenheimer adduct | |

| Chichibabin Reaction | Direct amination of pyridine at the C2 position using sodium amide. | Pyridine + NaNH2 → 2-Aminopyridine | |

| Influence of Leaving Groups | The presence of a good leaving group at C2 enhances the rate of substitution. | Reaction of 2-chloropyridine (B119429) with nucleophiles |

Compound Index

| Compound Name |

| 2-(Oxan-2-ylsulfanyl)pyridine |

| Pyridine |

| Benzene |

| bis(imino)pyridine |

| 2-aminopyridine |

| 2-halopyridines |

| 2-halopyridinium ketene hemiaminals |

| Sodium amide |

| Methyl lithium |

Chemical Transformations at the Sulfanyl (B85325) Linkage

The sulfanyl linkage in this compound is a site of significant chemical reactivity, susceptible to both oxidation at the sulfur atom and cleavage of the carbon-sulfur bond. These transformations are crucial in the synthesis of various functionalized pyridine derivatives.

Oxidation Reactions of the Thioether Group

The thioether group in pyridyl sulfides can be readily oxidized to form the corresponding sulfoxides and sulfones. This transformation is a common and important reaction in organic synthesis, as sulfoxides and sulfones are versatile intermediates. The oxidation of sulfides is often the most convenient method for preparing these compounds.

A variety of oxidizing agents can be employed for this purpose, with selectivity for either the sulfoxide (B87167) or the sulfone often being achievable by careful choice of the reagent and reaction conditions. For instance, hydrogen peroxide in the presence of certain catalysts can selectively produce either sulfoxides or sulfones. Other reagents like permanganate (B83412) supported on manganese dioxide and urea-hydrogen peroxide have also been used effectively for the oxidation of sulfides. It is noteworthy that under certain palladium-catalyzed C-H halogenation conditions, the oxidation of the sulfanyl group to sulfoxides or sulfones can be completely avoided.

The reactivity of the resulting 2-sulfonyl pyridines is of particular interest. These compounds have been identified as cysteine-reactive electrophiles that react with biological thiols via a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of these 2-sulfonyl pyridines can be tuned by modifying the substituents on the pyridine ring or by changing the oxidation state of the sulfur. For example, changing the sulfur oxidation state from a sulfone to a sulfoxide can alter the compound's reactivity.

| Oxidizing Agent/System | Product | Key Features | Reference |

|---|---|---|---|

| Hydrogen Peroxide (with specific catalysts) | Sulfoxides or Sulfones | Selective oxidation is possible depending on the catalyst used. | |

| Permanganate/Manganese Dioxide | Sulfoxides/Sulfones | Effective under heterogeneous or solvent-free conditions. | |

| Urea-Hydrogen Peroxide | Sulfoxides/Sulfones | Stable, inexpensive, and easy to handle reagent. |

Cleavage and Rearrangement Pathways Involving the C-S Bond

The carbon-sulfur bond in pyridyl sulfides can undergo cleavage under various conditions, often facilitated by transition metals or other reagents. For example, the treatment of a phenol-containing pyridyl sulfide (B99878) ligand with cuprous chloride resulted in the cleavage of the C-S bonds and the formation of a copper(I) cluster. Similarly, dinuclear platinum and palladium complexes have been shown to catalyze the C-S bond cleavage of pyridine-2-thiol. Transition-metal-free methods for C-S bond cleavage have also been developed, utilizing reagents such as halogens, oxidants, acids, and bases.

Rearrangement reactions involving the sulfanyl group are also known. A rhodium-catalyzed rearrangement of sulfur ylides derived from N-substituted 2-thiopyridones has been reported to produce 2-pyridyl thioethers. This reaction proceeds via a 1,4-pyridyl migration from the nitrogen to the carbon atom. Another notable transformation is the Smiles rearrangement, which has been studied in the 3-amino-2,2'-dipyridyl sulfide system.

| Reaction Type | Conditions/Reagents | Outcome | Reference |

|---|---|---|---|

| C-S Bond Cleavage | Cuprous chloride | Formation of a Cu(I) cluster | |

| C-S Bond Cleavage | Dinuclear Pt or Pd complexes | Catalytic cleavage of the C-S bond in pyridine-2-thiol | |

| 1,4-Aryl Rearrangement | Rhodium catalyst, diazoesters | Synthesis of 2-pyridyl thioethers via sulfur ylide intermediate | |

| Smiles Rearrangement | Studied in 3-amino-2,2'-dipyridyl sulfide system | Rearrangement of the pyridyl sulfide |

Compound Index

| Compound Name |

| This compound |

| Pyridine |

| 2-sulfonyl pyridines |

| 2-pyridyl thioethers |

| 3-amino-2,2'-dipyridyl sulfide |

| Pyridine-2-thiol |

| N-substituted 2-thiopyridones |

| Sulfoxides |

| Sulfones |

Role of the Tetrahydropyran (B127337) (Oxane) Ring in Directing Reactivity or Influencing Stereochemistry

The tetrahydropyran (oxane) ring, while often considered a relatively inert protecting group, can play a significant role in directing the reactivity and influencing the stereochemistry of reactions involving the attached pyridylsulfanyl moiety. Its influence stems from several factors, including conformational preferences, steric effects, and the potential for neighboring group participation.

The conformational analysis of substituted tetrahydropyrans is crucial for understanding their reactivity. The ring typically adopts a chair conformation, and substituents can occupy either axial or equatorial positions. The preference for a particular conformation is governed by steric and stereoelectronic effects, such as the anomeric effect. For 2-substituted tetrahydropyrans, the anomeric effect often favors an axial orientation for electronegative substituents, which can influence the accessibility of the adjacent sulfanyl linkage to reagents.

The steric bulk of the tetrahydropyran ring can influence the approach of reagents to the reactive centers of the molecule. This steric hindrance can lead to regioselectivity or stereoselectivity in reactions. For example, in reactions involving the pyridine ring or the sulfur atom, the orientation of the bulky oxane group could favor attack from the less hindered face of the molecule.

Furthermore, the oxygen atom in the tetrahydropyran ring, with its lone pairs of electrons, has the potential for anchimeric assistance, or neighboring group participation. This phenomenon involves the intramolecular interaction of a neighboring group with a reaction center, which can lead to enhanced reaction rates and retention of stereochemistry. In the context of this compound, the oxane oxygen could potentially stabilize a cationic intermediate formed at the sulfur atom or an adjacent carbon, thereby influencing the course of the reaction. For instance, in reactions involving the cleavage of the C-S bond, the participation of the oxane oxygen could facilitate the departure of the leaving group and influence the stereochemical outcome at the C2 position of the tetrahydropyran ring.

The stereochemistry at the anomeric carbon (C2) of the tetrahydropyran ring is a key factor. The presence of this chiral center means that this compound is a chiral molecule. Reactions occurring at the sulfanyl linkage or the pyridine ring can be influenced by the existing stereochemistry of the oxane ring, potentially leading to diastereoselective outcomes. The interplay between the conformational preferences of the oxane ring and the electronic demands of the reaction can lead to a high degree of stereochemical control.

| Factor | Description | Potential Effect | Reference |

|---|---|---|---|

| Conformational Preferences | The chair conformation of the oxane ring with axial/equatorial substituents. | Dictates the accessibility of the sulfanyl linkage and can influence reaction rates. | |

| Steric Hindrance | The bulk of the tetrahydropyran ring can block the approach of reagents. | Can lead to regioselective or stereoselective reactions. | |

| Neighboring Group Participation (Anchimeric Assistance) | The lone pairs on the oxane oxygen can interact with a developing positive charge. | Can enhance reaction rates and lead to retention of stereochemistry. | |

| Existing Stereochemistry | The C2 position of the tetrahydropyran ring is a chiral center. | Can lead to diastereoselective outcomes in reactions at the sulfanyl linkage or pyridine ring. |

Examination of Catalytic Roles of this compound as a Base or Nucleophile in Organic Transformations

While specific mechanistic studies detailing the catalytic roles of this compound as a base or nucleophile are not extensively documented in the reviewed literature, its potential catalytic activity can be inferred from the well-established chemistry of pyridine and its derivatives. The structure of this compound, featuring a pyridine ring substituted at the 2-position with a thioether group, suggests that it can participate in chemical transformations through two primary modes of catalysis: base catalysis and nucleophilic catalysis.

Theoretical Catalytic Behavior as a Base:

The basicity of the pyridine nitrogen atom is a key characteristic that enables its role as a base catalyst. The lone pair of electrons on the nitrogen is not involved in the aromatic system and is therefore available to accept a proton. In the case of this compound, the electron-donating nature of the sulfur atom in the thioether linkage is expected to increase the electron density at the pyridine nitrogen, thereby enhancing its basicity compared to unsubstituted pyridine. This enhanced basicity would allow it to act as a Brønsted-Lowry base, deprotonating acidic substrates and activating them for subsequent reactions.

Table 1: Predicted Acid-Base Properties of Pyridine Derivatives

| Compound | Predicted Relative Basicity | Rationale |

| Pyridine | Baseline | Reference compound. |

| This compound | Higher than pyridine | The thioether group at the 2-position is expected to be electron-donating, increasing the electron density on the nitrogen atom. |

| 4-(Dimethylamino)pyridine (DMAP) | Significantly higher than pyridine | The strong electron-donating dimethylamino group at the 4-position greatly enhances the basicity of the pyridine nitrogen. |

Theoretical Catalytic Behavior as a Nucleophile:

Pyridine and its derivatives, particularly those with electron-donating substituents, are well-known nucleophilic catalysts. The catalytic cycle typically involves the nucleophilic attack of the pyridine nitrogen on an electrophilic center, forming a highly reactive intermediate. For instance, in acylation reactions, pyridine can attack an acylating agent to form an N-acylpyridinium salt, which is a more potent acylating agent than the original substrate.

For this compound, the nitrogen atom can act as a nucleophile. However, the presence of the bulky oxanyl-sulfanyl group at the 2-position may introduce steric hindrance, potentially impeding its approach to the electrophilic center. This steric effect might make it a less effective nucleophilic catalyst compared to less hindered pyridines or those substituted at the 4-position, such as 4-(dimethylamino)pyridine (DMAP), which is a highly efficient nucleophilic catalyst.

Table 2: Predicted Factors Influencing Nucleophilic Catalysis

| Factor | Influence on this compound | Comparison with other Pyridine Catalysts |

| Electronic Effect | The electron-donating thioether group should enhance the nucleophilicity of the nitrogen atom. | Similar to other pyridines with electron-donating groups, which generally show enhanced nucleophilicity. |

| Steric Hindrance | The bulky oxanyl-sulfanyl group at the 2-position is likely to cause significant steric hindrance. | Substitution at the 2-position is known to inhibit nucleophilic catalysis in pyridine derivatives. 4-substituted pyridines like DMAP are more effective due to reduced steric hindrance around the nitrogen. |

Coordination Chemistry and Ligand Design with 2 Oxan 2 Ylsulfanyl Pyridine

Formation and Characterization of Metal Complexes

Chelation Behavior: Assessment of N,S-Bidentate Coordination

Following an extensive review of available scientific literature, no specific studies detailing the formation and characterization of metal complexes with 2-(Oxan-2-ylsulfanyl)pyridine were identified. Research on analogous pyridine-based ligands containing sulfur donors suggests that this compound has the potential to act as an N,S-bidentate ligand. In such a coordination mode, the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thioether linkage would simultaneously bind to a metal center, forming a stable chelate ring. The lone pair of electrons on the pyridine nitrogen and the sulfur atom are suitably positioned to facilitate this bidentate coordination.

The stability and nature of the resulting metal complexes would be influenced by several factors, including the nature of the metal ion, its oxidation state, and the reaction conditions. The oxane group, while not directly participating in coordination, could influence the ligand's steric and electronic properties, thereby affecting the geometry and stability of the formed complexes.

Determination of Metal-Ligand Stoichiometry and Geometries (e.g., using X-ray crystallography of coordinated complexes)

There is currently no publicly available X-ray crystallographic data for metal complexes of this compound. Without such experimental evidence, the precise metal-ligand stoichiometry and coordination geometries remain speculative.

Based on related N,S-bidentate pyridine-thioether ligands, one could hypothesize the formation of various stoichiometries, such as 1:1, 1:2, or 2:2 metal-to-ligand ratios, depending on the coordination preferences of the metal ion and the steric bulk of the ligand. The coordination geometry around the metal center could range from square planar and tetrahedral for four-coordinate complexes to octahedral for six-coordinate complexes.

To definitively determine these structural parameters, the synthesis and single-crystal X-ray diffraction analysis of metal complexes with this compound would be required.

Applications in Homogeneous and Heterogeneous Catalysis

Catalytic Activity of this compound-Metal Complexes in Organic Reactions

No specific research has been published detailing the catalytic activity of metal complexes derived from this compound in any organic reactions. The exploration of such complexes in catalysis remains an open area of investigation. Given the catalytic utility of other pyridine-thioether metal complexes, it is conceivable that complexes of this compound could exhibit activity in various transformations, such as cross-coupling reactions, oxidations, or reductions.

Exploration of Asymmetric Catalysis with Chiral Derivatives or Analogues (e.g., inspired by pyridine-N,N'-dioxide ligands)

There are no reports on the use of chiral derivatives or analogues of this compound in asymmetric catalysis. The development of chiral versions of this ligand, for instance, by introducing stereocenters on the oxane ring or the pyridine backbone, could potentially lead to enantioselective catalysts. Inspiration for the design of such chiral ligands could be drawn from well-established ligand families like chiral pyridine-N,N'-dioxides, which have proven effective in a range of asymmetric transformations.

Investigation of Catalytic Cycles and Active Species

As there are no reported catalytic applications for this compound-metal complexes, no studies on their catalytic cycles or the nature of their active species have been conducted. Mechanistic investigations would be contingent on the discovery of a catalytic process in which these complexes are active. Such studies would be crucial for understanding the role of the ligand and the metal center in the catalytic transformation and for the rational design of more efficient catalysts.

Theoretical and Computational Studies of 2 Oxan 2 Ylsulfanyl Pyridine

Electronic Structure and Bonding Analysis

The electronic characteristics and bonding nature of a molecule are fundamental to understanding its stability, reactivity, and intermolecular interactions. Computational chemistry provides powerful tools to investigate these properties at the quantum mechanical level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to predict the geometric and electronic properties of molecules. For 2-(Oxan-2-ylsulfanyl)pyridine, DFT calculations, often employing a basis set such as B3LYP/6-311G++(d,p), would be utilized to determine its most stable three-dimensional structure (optimized geometry). nih.gov This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

Upon obtaining the optimized geometry, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. These calculations provide a foundational understanding of the molecule's electronic behavior. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is illustrative as specific literature data for this compound is not available. The values are based on typical ranges for similar organic molecules.)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -850.12345 | Indicator of molecular stability. |

| HOMO Energy (eV) | -6.5 | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | -1.2 | Energy of the lowest empty electron orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.3 | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 2.8 | Measure of the polarity of the molecule. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions for this compound (Note: This table is a hypothetical representation of potential interactions.)

| Donor NBO | Acceptor NBO | Interaction Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N | π(C-C) | ~20-30 | Lone pair delocalization into the pyridine (B92270) ring. |

| LP (2) S | σ(C-N) | ~2-5 | Hyperconjugative interaction contributing to bond stability. |

| σ(C-S) | σ*(C-N) | ~1-3 | Stabilizing delocalization along the molecular backbone. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the oxane ring and its linkage to the pyridine moiety means that this compound can exist in multiple spatial arrangements, or conformations.

Prediction of Stable Conformers and Energy Landscapes

Conformational analysis aims to identify the most stable conformers (low-energy structures) and the energy barriers between them. scribd.comwolfram.com This is typically done by systematically rotating the rotatable bonds—in this case, the C-S and S-C bonds linking the two rings—and calculating the potential energy at each step. This process generates a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable or metastable conformers. Such an analysis would reveal the preferred spatial orientation of the oxane ring relative to the pyridine ring.

Simulations of Molecular Behavior in Solution or Complex Environments

While conformational analysis identifies static low-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. ucl.ac.uk An MD simulation of this compound, for example in a solvent like water or ethanol, would model the motions of all atoms based on classical mechanics. mdpi.com This would allow researchers to observe how the molecule flexes, rotates, and interacts with its environment, providing a more realistic picture of its behavior in a liquid state or when interacting with a biological target. mdpi.com

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry is also invaluable for studying how chemical reactions occur. For this compound, this could involve investigating its synthesis or its potential reactions with other molecules. organic-chemistry.org By modeling a proposed reaction pathway, researchers can calculate the energies of reactants, products, and any intermediates. Crucially, they can also locate and characterize the transition state—the highest energy point along the reaction coordinate. nsf.gov The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. mdpi.com For example, a computational study could explore the mechanism of a substitution reaction on the pyridine ring, providing insights that are difficult to obtain through experimental means alone.

Computational Mapping of Reaction Pathways and Energy Barriers

The study of reaction mechanisms through computational means involves mapping the potential energy surface (PES) to identify transition states and intermediates, thereby determining the most probable reaction pathways. For a molecule like this compound, several reactions could be of interest, including oxidation at the sulfur atom, cleavage of the C-S or S-C bonds, and reactions involving the pyridine ring.

Density Functional Theory (DFT) is a common method for these investigations. For instance, in studies of similar sulfide (B99878) oxidations, DFT calculations (often using functionals like B3LYP) are employed to model the reaction profile. bohrium.com A hypothesized pathway for the oxidation of a sulfide involves the formation of a hydroperoxyl intermediate, followed by a nucleophilic attack by the sulfur atom. bohrium.com The energy barriers for such steps are calculated to determine the reaction's feasibility. For a related sulfide oxidation by a molybdenum(VI) complex, the activation enthalpy was calculated to be 64 kJ/mol, which showed good agreement with the experimental value of 63.0 ± 5.2 kJ/mol. bohrium.com

Another area of interest is the behavior of the molecule on catalytic surfaces. DFT calculations have been used to study the adsorption and reaction of sulfur-containing compounds like thiophene (B33073) on metal surfaces, which is relevant for desulfurization processes. rsc.org Such studies calculate interaction energies and explore different adsorption configurations to understand the catalytic cycle. For example, the interaction energy of thiophene on a stepped Cu(100) surface was found to be significant, around 86 kJ mol−1. rsc.org While this is for a different sulfur heterocycle, similar methodologies would be applied to understand the reactions of this compound on various catalysts.

The following table illustrates typical data obtained from computational mapping of reaction pathways for related sulfide compounds.

| Reaction | Computational Method | Calculated Parameter | Value |

| Sulfide Oxidation bohrium.com | DFT (B3LYP-D3) | Activation Enthalpy (ΔH‡) | 64 kJ/mol |

| Sulfide Oxidation bohrium.com | DFT (B3LYP-D3) | Activation Entropy (ΔS‡) | -120 J/mol·K |

| Thiophene Adsorption on Cu(100) rsc.org | DFT | Interaction Energy | 86 kJ/mol |

This table presents data for analogous sulfide compounds to illustrate the types of results obtained from computational studies, due to the absence of specific data for this compound.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry is instrumental in predicting the reactivity of different sites within a molecule and the selectivity (chemo-, regio-, and stereo-selectivity) of its reactions. This is often achieved by analyzing various molecular properties derived from the calculated electronic structure.

Molecular Electrostatic Potential (MEP) maps are a key tool. For pyridine derivatives, the nitrogen atom typically shows a region of negative electrostatic potential, making it a likely site for electrophilic attack or coordination to metals. Conversely, the sulfur atom in the sulfanyl (B85325) group, with its lone pairs of electrons, would also be a nucleophilic center. MEP maps can visualize these reactive sites; for instance, in studies of 2-mercaptopyridine (B119420), MEP analysis helps to identify the most electron-rich areas susceptible to reaction. nih.gov

Frontier Molecular Orbital (FMO) theory is another cornerstone for predicting reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to act as an electron donor or acceptor. For this compound, the HOMO would likely be localized on the sulfur atom and the pyridine ring, suggesting these are the primary sites for electrophilic attack. The LUMO would be distributed over the pyridine ring, indicating its susceptibility to nucleophilic attack, especially under certain conditions (e.g., N-activation). uctm.edu

DFT calculations can also predict the regioselectivity of reactions. For example, in the functionalization of pyridine rings, calculations can determine the relative energy barriers for attack at different positions (e.g., C2, C3, C4), explaining why a particular isomer is the major product. frontiersin.org

The table below shows typical reactivity descriptors calculated for related heterocyclic compounds.

| Compound/System | Descriptor | Calculated Value (Arbitrary Units/eV) | Implication |

| Pyridine Derivative uctm.edu | HOMO Energy | -6.5 eV | Electron-donating ability |

| Pyridine Derivative uctm.edu | LUMO Energy | -1.2 eV | Electron-accepting ability |

| 2-Mercaptopyridine nih.gov | MEP Minimum | -40 kcal/mol (near N) | Site for electrophilic attack |

Note: The values in this table are illustrative and based on general findings for pyridine derivatives, not specific calculations for this compound.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or physical properties. These models rely on molecular descriptors, which are numerical values derived from the chemical structure, often calculated using computational methods.

For a class of compounds including derivatives of this compound, a QSRR/QSPR study would involve:

Synthesizing or identifying a series of related compounds with variations in their structure.

Measuring a specific property or reactivity for each compound (e.g., reaction rate, binding affinity, solubility).

Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors (like HOMO/LUMO energies, dipole moment, atomic charges). researchgate.net

Developing a mathematical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) that finds the best correlation between the descriptors and the observed activity.

While no specific QSRR/QSPR models for this compound were found, studies on other heterocyclic compounds demonstrate the approach. For example, the biological activity of a series of compounds can be correlated with descriptors like molecular weight, logP (lipophilicity), and electronic parameters. The resulting equation allows for the prediction of the activity of new, unsynthesized compounds. nih.gov

An illustrative, hypothetical QSRR equation might look like this:

Log(Activity) = c0 + c1(LogP) + c2(HOMO Energy) + c3*(Molecular Surface Area)

Where c0, c1, c2, c3 are coefficients determined by the statistical analysis. Such models are powerful in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing synthetic efforts.

Advanced Analytical Methodologies and Derivatization Chemistry for 2 Oxan 2 Ylsulfanyl Pyridine

Chromatographic Strategies for Enhanced Separation and Detection

Chromatographic techniques are pivotal for isolating 2-(Oxan-2-ylsulfanyl)pyridine from complex mixtures, a common requirement in metabolomics and environmental analysis. nih.govcdc.gov Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer distinct advantages for the analysis of this and related pyridine (B92270) compounds. cdc.gov

Gas chromatography, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a frequently employed method for the analysis of pyridine and its derivatives. cdc.govosha.gov The development of high-resolution gas chromatography (HRGC) has further enhanced the resolution and sensitivity of these analyses. cdc.gov For instance, methods have been developed for pyridine analysis in air samples, involving collection on sorbent tubes, desorption with a solvent like methanol, and subsequent GC-FID analysis. osha.gov

High-Performance Liquid Chromatography (HPLC) provides a valuable alternative, especially for samples in liquid matrices. cdc.gov Reverse-phase HPLC methods have been successfully developed for the separation and quantification of pyridine derivatives. researchgate.net A typical HPLC method for a pyridine derivative might involve a C8 or C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, with detection via UV spectrophotometry. nih.govsielc.com The development of such methods often involves optimizing the mobile phase composition, flow rate, and detector wavelength to achieve the desired sensitivity and resolution. researchgate.netnih.gov

Table 1: Exemplary Chromatographic Conditions for Pyridine Derivative Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., 5% phenyl polydimethylsiloxane) elementlabsolutions.com | Reversed-phase C8 or C18 column researchgate.netnih.gov |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Hydrogen) elementlabsolutions.com | Acetonitrile/Water mixture nih.govsielc.com |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) cdc.govosha.gov | UV Spectrophotometer nih.govsielc.com |

| Typical Application | Analysis of volatile and semi-volatile compounds in environmental samples. cdc.govosha.gov | Analysis of compounds in liquid matrices, such as biological fluids. cdc.govnih.gov |

This table provides a general overview of typical conditions and is not specific to this compound due to a lack of specific literature.

For non-volatile or thermally labile compounds, or to enhance detector response, chemical derivatization is a crucial step prior to GC-MS analysis. jfda-online.com This process modifies the analyte to a form more suitable for the analytical technique. jfda-online.com Common derivatization methods include silylation, acylation, and alkylation. jfda-online.com

Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used technique to increase the volatility and thermal stability of compounds containing active hydrogen atoms, such as those that might be present in metabolites or degradation products of this compound. sigmaaldrich.comresearchgate.net The reaction of an analyte with a silylating agent replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The use of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reaction rate and completeness, particularly for sterically hindered groups. sigmaaldrich.comtcichemicals.com Fluoroacyl derivatives, formed by acylation, can significantly improve volatility and detectability in GC, especially with electron capture or negative chemical ionization mass spectrometry. jfda-online.com

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) is critical and often requires optimization for each specific analyte or sample matrix to ensure complete and reproducible derivatization. nih.govsigmaaldrich.com

High-Resolution Spectroscopic Characterization

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, 2-(furan-2-yl)pyridine, the aromatic protons of the pyridine and furan (B31954) rings would appear in the downfield region of the spectrum. nih.gov The chemical shifts and coupling patterns of the protons on the oxane ring would provide insight into its conformation.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. In pyridine itself, the carbon atoms have distinct chemical shifts, with C2 and C6 appearing at approximately 150 ppm, C4 at 136 ppm, and C3 and C5 at 124 ppm, influenced by the electronegativity of the nitrogen atom. testbook.com The carbon signals from the oxane ring would be expected in the aliphatic region of the spectrum.

¹⁵N NMR: Nitrogen-15 NMR, although less common, can provide direct information about the electronic environment of the nitrogen atom in the pyridine ring.

Table 2: Predicted NMR Chemical Shifts (δ) for Pyridine Moiety

| Nucleus | C2/C6 | C3/C5 | C4 |

| ¹³C Chemical Shift (ppm) | ~150 testbook.com | ~124 testbook.com | ~136 testbook.com |

Note: These are approximate values for the pyridine ring and can be influenced by the substituent.

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint for identification and information about its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly useful for identifying characteristic functional groups. The FTIR spectrum of a pyridine derivative would show bands corresponding to C-H stretching and bending, C=C and C=N stretching vibrations of the aromatic ring, and C-O and C-S stretching of the oxane and sulfanyl (B85325) groups. ajchem-a.comamhsr.org For example, bands around 1600 cm⁻¹ are characteristic of pyridine ring stretching vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of pyridine is well-characterized, with strong bands corresponding to ring breathing modes. researchgate.netnih.gov The formation of a complex, such as with a Lewis acid, can cause significant shifts in the Raman bands of pyridine, indicating changes in the electronic structure. nih.gov

Table 3: Characteristic Vibrational Frequencies for Pyridine Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

| Pyridine Ring Stretching (C=C, C=N) | ~1600 researchgate.net | FTIR, Raman |

| Aromatic C-H Stretching | >3000 amhsr.org | FTIR, Raman |

| Pyridine Ring Breathing | ~1000 researchgate.net | Raman |

This table provides general ranges for pyridine derivatives and is not specific to this compound.

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing the molecular weight and valuable structural information through fragmentation analysis. rsc.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern is key to elucidating the structure. Cleavage of the C-S bond would likely be a major fragmentation pathway, leading to ions corresponding to the pyridine-thiol and the oxanyl cation fragments. The fragmentation of the pyridine ring itself can also provide characteristic ions. For instance, in the GC-MS analysis of 2-(furan-2-yl)pyridine, a related compound, the molecular ion is observed at m/z 145. nih.gov

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would allow for the unequivocal determination of bond lengths, bond angles, and torsion angles of this compound, confirming the connectivity and conformation of the pyridine and oxane rings and the intervening sulfur linkage. The data obtained from such an analysis are crucial for understanding the molecule's intrinsic structural properties, which in turn influence its physical and chemical behavior.

For a molecule like this compound, crystallographic analysis would reveal the conformation of the flexible oxane ring (e.g., chair, boat, or twist-boat) and the rotational orientation of the pyridine ring relative to the rest of the molecule in the solid state.

Determination of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The way individual molecules of this compound would pack together in a crystal is governed by a variety of non-covalent intermolecular interactions. nih.gov These interactions are fundamental to the stability of the crystal lattice. ias.ac.in X-ray crystallography provides the geometric data necessary to identify and characterize these interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmdpi.com This method maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and relative importance of different types of intermolecular contacts. mdpi.comeurjchem.com

For this compound, one could anticipate the presence of several types of weak non-covalent interactions that would be crucial for the stabilization of its crystal structure, including:

Hydrogen Bonds: Although the parent molecule lacks strong hydrogen bond donors, weak C–H···N and C–H···O hydrogen bonds involving the hydrogen atoms of the pyridine and oxane rings and the nitrogen and oxygen atoms could play a significant role in the crystal packing. ias.ac.in

π-π Stacking: The aromatic pyridine rings could stack on top of one another, an interaction that is common in pyridine-containing crystal structures. core.ac.uk

Sulfur-involved Interactions: The sulfur atom could participate in various weak interactions, such as C–H···S contacts or interactions with the π-system of the pyridine ring, which are known to influence crystal architecture. rsc.org

The Hirshfeld surface analysis would generate 2D fingerprint plots, which provide a quantitative summary of the different intermolecular contacts. For instance, the percentage contribution of H···H, C···H/H···C, N···H/H···N, and O···H/H···O contacts to the total Hirshfeld surface area could be determined, offering a detailed picture of the crystal's interaction landscape. researchgate.netresearchgate.net The analysis can also map properties like dnorm (which highlights regions of close contact), shape index, and curvedness to visualize the packing features. core.ac.uk

Although no specific crystallographic data for this compound is currently available, the table below illustrates the kind of information that would be obtained from a successful X-ray diffraction experiment and subsequent analysis, based on typical data for related organic molecules.

Table 1. Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NOS |

| Formula Weight | 195.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.293 |

| Absorption Coefficient (mm⁻¹) | 0.285 |

Table 2. List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Oxan-2-ylsulfanyl)pyridine, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or thiol-disulfide exchange reactions. Key steps include:

- Thioether formation : Reacting 2-mercaptopyridine with a functionalized oxane derivative (e.g., 2-bromooxane) in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., NaOH or NaH) .

- Optimization : Monitor reaction progress via TLC or NMR. Adjust parameters such as solvent polarity, base strength, and temperature (e.g., 0–60°C) to minimize side reactions like oxidation or over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- Spectroscopy :

- Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for structural refinement. Ensure high-resolution data (R-factor < 0.05) and validate hydrogen bonding or π-stacking interactions .

Advanced: How can researchers design and characterize metal complexes using this compound as a ligand?

Answer:

- Coordination chemistry : Utilize the sulfur and pyridine nitrogen as donor sites. For example, react with Cu(II) salts (e.g., CuCl₂) in ethanol/water to form octahedral or square-planar complexes .

- Characterization :

- EPR spectroscopy : Assess metal-ligand bonding via g-values and hyperfine splitting.

- Magnetic susceptibility : Determine coordination geometry (e.g., paramagnetic Cu(II) complexes) .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability and ligand decomposition pathways .

Advanced: How can researchers address low yields in the thioether-forming step during synthesis?

Answer:

Low yields often arise from competing oxidation or steric hindrance. Mitigation strategies include:

- Protecting groups : Temporarily protect the pyridine nitrogen with Boc groups to prevent unwanted side reactions.

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .

- Alternative reagents : Replace NaOH with milder bases (e.g., K₂CO₃) in DCM to reduce base-induced degradation .

Advanced: What computational methods are suitable for predicting the reactivity or electronic properties of this compound?

Answer:

- DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

- Solvent effects : Apply continuum solvation models (e.g., PCM) to study reaction mechanisms in different solvents .

Advanced: How should researchers handle discrepancies in crystallographic data or spectral assignments?

Answer:

- Data validation : Cross-validate SC-XRD results with SHELXL refinement tools. Check for twinning or disorder using PLATON .

- Spectral conflicts : Reconcile NMR/IR data with computational predictions (e.g., DFT-calculated chemical shifts). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced: What safety protocols are recommended given limited toxicity data for this compound?

Answer:

- Precautionary measures : Assume acute toxicity (H302, H315) and handle in a fume hood with PPE (gloves, goggles).

- Ecotoxicity screening : Conduct Ames tests for mutagenicity and Daphnia magna assays for aquatic toxicity, even if data is absent .

- Waste disposal : Neutralize acidic/basic byproducts before incineration to avoid environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.